molecular formula C7H7BrClNO2 B12102647 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride

2-(3-Bromo-2-pyridyl)acetic acid hydrochloride

Cat. No.: B12102647
M. Wt: 252.49 g/mol
InChI Key: DXNGEJZLGSYPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-2-pyridyl)acetic acid hydrochloride is a brominated pyridine derivative intended for research and development as a key synthetic intermediate. The compound combines a reactive acetic acid moiety with a halogenated heterocycle, making it a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical fields . The 3-bromo substituent on the pyridine ring serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures . The acetic acid side chain, often used in its activated ester or acyl chloride form, facilitates the incorporation of the pyridyl scaffold into target molecules through amide bond formation or esterification. This molecular framework is related to compounds used in the synthesis of active pharmaceutical ingredients and crop protection agents . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use. Specific storage conditions should be established to ensure compound stability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrClNO2

Molecular Weight

252.49 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H6BrNO2.ClH/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);1H

InChI Key

DXNGEJZLGSYPAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)O)Br.Cl

Origin of Product

United States

Preparation Methods

Ethyl 2-Pyridylacetate as a Starting Material

A common approach involves brominating ethyl 2-pyridylacetate (an ester-protected precursor) to introduce bromine at the 3-position. The ester group mitigates the electron-withdrawing effect of the carboxylic acid, facilitating electrophilic substitution.

Procedure :

  • Bromination : Ethyl 2-pyridylacetate is treated with HBr (40–48%) and hydrogen peroxide (30%) at 70–120°C for 1–48 hours. The reaction mixture is neutralized with NaOH, extracted with ethyl acetate, and purified via distillation.

  • Hydrolysis : The brominated ester is hydrolyzed with HCl (37%) under reflux, yielding the free acid and forming the hydrochloride salt.

Key Data :

ParameterValueSource
Bromination yield75–85% (GC purity: 85–98%)
Hydrolysis yield72–86%

Oxidation of 3-Bromo-2-Methylpyridine

Methyl Group Oxidation

An alternative route starts with 3-bromo-2-methylpyridine, where the methyl group is oxidized to a carboxylic acid.

Procedure :

  • Bromination : 2-Methylpyridine undergoes bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–30°C.

  • Oxidation : The methyl group in 3-bromo-2-methylpyridine is oxidized with KMnO₄ in acidic conditions (H₂SO₄/H₂O) at 80–100°C.

  • Salt Formation : The product is treated with HCl to form the hydrochloride salt.

Key Data :

ParameterValueSource
Bromination yield89%
Oxidation yield78%

Direct Bromination of 2-Pyridylacetic Acid

Regioselective Electrophilic Substitution

Direct bromination of 2-pyridylacetic acid is challenging due to the electron-withdrawing effect of the carboxylic acid. However, optimized conditions enable meta-directed bromination.

Procedure :

  • Bromination : 2-Pyridylacetic acid is reacted with bromine (Br₂) in acetic acid at 50–70°C for 6–12 hours.

  • Purification : The crude product is decolorized with activated charcoal, crystallized with acetone/water, and treated with HCl.

Key Data :

ParameterValueSource
Bromination yield65–75%
Purity≥95% (HPLC)

Comparative Analysis of Methods

Efficiency and Scalability

  • Route 2 (Oxidation) : Higher yields (78–89%) but requires harsh oxidation conditions.

  • Route 1 (Ester Bromination) : Scalable with industrial applicability; avoids strong oxidizers.

  • Route 4 (Direct Bromination) : Lower yields due to side reactions but simpler workflow.

Byproduct Management

  • Dibromo byproducts are minimized using controlled stoichiometry (1.2 eq NBS) and low temperatures (0–30°C).

  • Activated charcoal and recrystallization improve purity to >98%.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

  • Solvents : Acetonitrile and THF are preferred for bromination due to high solubility and low side reactions.

  • Catalysts : Potassium persulfate (K₂S₂O₈) enhances oxidation efficiency in acetonitrile systems .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-pyridyl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction conditions typically involve a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction conditions vary depending on the desired oxidation product.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include 2-(3-substituted-2-pyridyl)acetic acid derivatives.

    Oxidation Products: The major products can include various oxidized forms of the original compound, such as carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry Applications

2-(3-Bromo-2-pyridyl)acetic acid hydrochloride shows promise in medicinal chemistry, particularly as a building block for drug development. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

Case Study: Neurological Agents

Research indicates that derivatives of pyridine compounds can act as effective inhibitors for specific enzymes involved in neurological pathways. For instance, studies on related compounds have demonstrated their ability to inhibit p38 MAP kinase, an important target in treating inflammatory diseases .

CompoundActivityReference
2-(3-Bromo-2-pyridyl)acetic acidPotential inhibitor of p38 MAP kinase
Sazetidine-ASelective desensitization of α4β2 nAChRs

Organic Synthesis Applications

The compound has been utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile handle for further functionalization.

Example: Synthesis of Pyridinylimidazoles

In a study focusing on the synthesis of pyridinylimidazole derivatives, this compound was employed to enhance yields through nucleophilic substitution reactions. The optimized synthetic route resulted in increased efficiency compared to previous methods .

Reaction TypeYield ImprovementReference
Nucleophilic substitutionFrom 3.6% to 29.4%

Agricultural Science Applications

In agricultural research, compounds like this compound are investigated for their potential as agrochemicals. Their ability to modulate plant growth regulators or act as herbicides is under exploration.

Case Study: Herbicidal Activity

Preliminary studies suggest that similar pyridine derivatives exhibit herbicidal properties, potentially leading to the development of new herbicides that are more effective and environmentally friendly. These compounds may inhibit specific metabolic pathways in plants, offering a targeted approach to weed management .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally distinct from other pyridine- and phenyl-based acetic acid derivatives. Key comparisons include:

Compound Name Molecular Formula Substituents Molecular Weight Hydrogen Bond Donors/Acceptors LogS (Solubility) Key Applications
2-(3-Bromo-2-pyridyl)acetic acid HCl* C₇H₇BrClNO₂ 3-Bromo, 2-acetic acid 268.5 g/mol 2 donors, 3 acceptors -2.3 (estimated) Pharmaceutical intermediates
2-(Pyridin-3-yl)acetic acid HCl C₇H₈ClNO₂ 3-Pyridyl, no bromine 173.6 g/mol 2 donors, 3 acceptors -1.8 Chemical research
2-(5-Bromopyridin-2-yl)acetic acid HCl C₇H₇BrClNO₂ 5-Bromo, 2-acetic acid 268.5 g/mol 2 donors, 3 acceptors -2.5 (estimated) Ligand synthesis
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 3-Bromo, 4-methoxy 259.07 g/mol 2 donors, 3 acceptors -2.5 Natural product synthesis
2-(Morpholin-4-yl)acetic acid HCl C₆H₁₂ClNO₃ Morpholine ring 181.62 g/mol 2 donors, 4 acceptors -1.2 Bioisostere development

Key Observations :

  • Bromine Position : The 3-bromo substitution on the pyridine ring (target compound) creates distinct electronic effects compared to 5-bromo analogs (e.g., 2-(5-Bromopyridin-2-yl)acetic acid HCl). The 3-position may enhance electrophilic reactivity, while the 5-position could alter steric interactions in binding pockets .
  • Heterocycle vs. Phenyl Systems : Replacing the pyridine ring with a phenyl group (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) reduces hydrogen-bonding capacity but increases lipophilicity, favoring membrane permeability .
  • Morpholine Derivatives : The morpholine ring in 2-(Morpholin-4-yl)acetic acid HCl introduces polarity and bioisosteric properties, differing from the pyridine-based target compound in applications such as solubility-driven drug design .
Physicochemical Properties
  • Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs. For example, 2-(Pyridin-3-yl)acetic acid HCl has a LogS of -1.8, while the brominated derivative’s solubility is estimated to be lower (-2.3) due to increased hydrophobicity from bromine .
  • Hydrogen Bonding : All compounds listed feature 2–3 hydrogen bond acceptors, but the morpholine derivative (4 acceptors) exhibits enhanced polarity, influencing its role as a bioisostere .
Crystallography and Stability
  • The hydrochloride salt form of the target compound likely forms stable crystals, similar to 2-(3-Bromo-4-methoxyphenyl)acetic acid, which exhibits centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) . Such structural motifs are pivotal in crystallographic studies using programs like SHELXL .

Biological Activity

2-(3-Bromo-2-pyridyl)acetic acid hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom in the pyridine ring enhances its reactivity, making it a valuable intermediate for various synthetic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and comparisons with structurally similar compounds.

  • Molecular Formula : C7H7BrN2O2·HCl
  • Molecular Weight : Approximately 252.49 g/mol
  • Appearance : Crystalline powder, typically white to off-white
  • Solubility : Soluble in water and organic solvents like ethanol and methanol

1. Antimicrobial Activity

Research into related pyridine derivatives has shown promising antimicrobial effects. For instance, compounds that share structural features with this compound have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 0.625 mg/mL to 1.25 mg/mL .

2. Anti-inflammatory Properties

Compounds containing pyridine rings have been studied for their anti-inflammatory effects. For example, derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in human blood samples, suggesting a potential role in modulating inflammatory responses . This activity may be relevant for developing treatments for conditions characterized by chronic inflammation.

3. Anticancer Potential

The anticancer properties of pyridine derivatives are well-documented. Some studies indicate that compounds similar to this compound can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including cell cycle arrest at the G2/M phase . Further investigations are needed to establish direct evidence of anticancer activity for this specific compound.

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the bromine substituent enhances binding affinity to biological targets due to its electronegativity and ability to form strong interactions within enzyme active sites. This characteristic is crucial for its potential role as an enzyme inhibitor or receptor ligand.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Characteristics
2-Pyridylacetic AcidPyridine ring without bromineLacks bromine; less reactive
3-BromopyridineBromine on pyridine ringNo acetic acid moiety; distinct reactivity profile
2-(4-Bromophenyl)acetic AcidBromine on phenyl groupDifferent aromatic system; varied biological activity
2-(3-Bromopyridin-4-yl)acetic AcidBromine on different positionVariation in substitution pattern affecting activity

This table highlights how the presence of a bromine atom at the 3-position in the pyridine ring distinguishes this compound from others, potentially granting it unique reactivity and applications in organic synthesis and medicinal chemistry.

Case Studies

Several studies have explored the synthesis and application of related compounds in biological contexts:

  • Synthesis of Pyridinylimidazoles : A study demonstrated an optimized synthesis pathway for pyridinylimidazoles derived from brominated pyridine derivatives, indicating their utility as p38α MAP kinase inhibitors . This suggests that similar synthetic strategies could be applied to develop derivatives of this compound with enhanced biological activities.
  • Inhibition Studies : Research involving PROTAC systems has shown that compounds with brominated pyridine structures can effectively degrade target proteins involved in cancer progression . Such findings underscore the potential of this compound as a lead compound for drug discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride, and how can reaction conditions be optimized for regioselective bromination?

  • Methodological Answer : A widely used approach involves bromination of precursor arylacetic acids under acidic conditions. For example, regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid yields brominated derivatives. Optimization includes controlling stoichiometry (1:1 molar ratio of substrate to Br₂), reaction temperature (room temperature), and solvent choice (acetic acid) to minimize side reactions. Post-synthesis, crystallization in polar solvents (e.g., ethanol/water) enhances purity .

Q. How is single-crystal X-ray diffraction employed to determine the molecular structure and hydrogen bonding motifs of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data collection is performed using a Bruker SMART APEXII diffractometer with CuKα radiation (λ = 1.54178 Å). Structure solution via direct methods (SHELXS) and refinement (SHELXL) reveal bond lengths, angles, and hydrogen bonding. For example, the compound may form centrosymmetric dimers via O–H···O hydrogen bonds (R₂²(8) motif). Thermal displacement parameters (Uiso) for H-atoms are constrained using riding models, with methyl groups refined isotropically. Visualization software (ORTEP-3) generates displacement ellipsoid plots at 50% probability .

Advanced Research Questions

Q. How can the electronic effects of substituents on the pyridyl ring influence molecular geometry and intermolecular interactions in derivatives of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., Br) increase adjacent C–C–C bond angles due to inductive effects. For instance, in brominated phenylacetic acids, angles at Br-substituted positions expand to ~121.5°, compared to ~118° for electron-donating groups (e.g., methoxy). These distortions alter molecular planarity and packing. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify substituent effects on electrostatic potential surfaces, guiding predictions of hydrogen bonding or π-stacking interactions in crystal lattices .

Q. What methodological considerations are critical when refining hydrogen atom positions in X-ray crystallographic studies of brominated acetic acid derivatives?

  • Methodological Answer : Hydrogen atoms in CH₃, CH₂, and hydroxyl groups are placed geometrically with riding models. For example:

  • C–H distances: 0.95 Å (sp²), 0.99 Å (CH₂), 0.98 Å (CH₃), and 0.84 Å (OH).
  • Thermal parameters: Uiso(H) = 1.5Ueq(O) for hydroxyls and 1.2Ueq(C) for CH/CH₂ groups.
  • Statistical outlier rejection (e.g., FCF_filter) removes reflections with |E²−1| > 3σ, ensuring refinement accuracy. Anomalous dispersion corrections (SADABS) address absorption effects .

Q. In PROTAC development, how does structural rigidity introduced by brominated acetic acid derivatives impact ternary complex formation?

  • Methodological Answer : Brominated acetic acid derivatives serve as semi-rigid linkers in PROTACs, influencing spatial orientation between E3 ligase and target protein binders. Rigidity reduces entropic penalties during ternary complex formation, enhancing degradation efficiency. For example, 4-arylpiperidine linkers derived from brominated analogs improve binding kinetics (Kd) in PROTACs targeting BRD4 or EGFR. Computational docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER) validate linker-induced conformational stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.